Cas no 91912-53-7 (5-(4-pyridyl)-1H-pyrazol-3-amine)

5-(4-pyridyl)-1H-pyrazol-3-amine structure
91912-53-7 structure
商品名:5-(4-pyridyl)-1H-pyrazol-3-amine
CAS番号:91912-53-7
MF:C8H8N4
メガワット:160.17592048645
MDL:MFCD06738752
CID:800205
PubChem ID:18769385

5-(4-pyridyl)-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 5-Pyridin-4-yl-2H-pyrazol-3-ylamine
    • 1H-Pyrazol-3-amine,5-(4-pyridinyl)-
    • 3-(Pyridin-4-yl)-1H-pyrazol-5-amine
    • 5-(4-pyridinyl)-1H-Pyrazol-3-amine
    • 5-pyridin-4-yl-1H-pyrazol-3-amine
    • 3-amino-5-(4-pyridyl)-2H-pyrazole
    • 3-amino-5-(pyridin-4-yl)-2H-pyrazole
    • 5-(4-pyridinyl)-1H-pyrazole-3-amine
    • 5-pyridin-4-yl-1(2)H-pyrazol-3-ylamine
    • 5-(4-Pyridinyl)-1H-pyrazol-3-amine (ACI)
    • Pyridine, 4-[5(or 3)-aminopyrazol-3(or 5)-yl]- (7CI)
    • 3-Amino-5-(4-pyridinyl)-1H-pyrazole
    • 3-Pyridin-4-yl-1H-pyrazol-5-amine
    • 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
    • 5-Amino-3-(pyridin-4-yl)-1H-pyrazole
    • [5-(Pyridin-4-yl)-1H-pyrazol-3-yl]amine
    • 5-(4-pyridyl)-1H-pyrazol-3-amine
    • AKOS005186875
    • SCHEMBL238785
    • CS-0208112
    • 5-(4-pyridinyl)- 1H-Pyrazol-3-amine
    • DB-000876
    • EN300-55831
    • BS-13663
    • MFCD06738752
    • 1H-Pyrazol-3-amine, 5-(4-pyridinyl)-
    • 5-Pyridin-4-yl-2H-pyrazol-3-ylamine, AldrichCPR
    • F31171
    • AB27814
    • 5-Pyridin-4-yl-1H-pyrazol-3-ylamine
    • Z381217184
    • SY184826
    • 91912-53-7
    • BCP26703
    • DTXSID30596128
    • 3-Amino-5-(4-pyridyl)-1H-pyrazole
    • AKOS022358157
    • MDRGSALNBWSYJX-UHFFFAOYSA-N
    • 5-(pyridin-4-yl)-1-H-pyrazol-3-amine
    • MDL: MFCD06738752
    • インチ: 1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)
    • InChIKey: MDRGSALNBWSYJX-UHFFFAOYSA-N
    • ほほえんだ: N1C=CC(C2NN=C(N)C=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 160.074896g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.5
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 160.074896g/mol
  • 単一同位体質量: 160.074896g/mol
  • 水素結合トポロジー分子極性表面積: 67.6Ų
  • 重原子数: 12
  • 複雑さ: 144
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 194-196 °C
  • ふってん: 465.369 ℃ at 760 mmHg
  • フラッシュポイント: 266.3±13.1 °C
  • PSA: 67.59000
  • LogP: 1.63510
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

5-(4-pyridyl)-1H-pyrazol-3-amine セキュリティ情報

5-(4-pyridyl)-1H-pyrazol-3-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(4-pyridyl)-1H-pyrazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM129984-5g
5-(pyridin-4-yl)-1H-pyrazol-3-amine
91912-53-7 95%+
5g
$342 2024-07-20
TRC
P995173-1g
5-\u200bPyridin-\u200b4-\u200byl-\u200b2H-\u200bpyrazol-\u200b3-\u200bylamine
91912-53-7
1g
$ 375.00 2022-06-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0118-5g
5-Pyridin-4-yl-2H-pyrazol-3-ylamine
91912-53-7 97%
5g
¥3147.82 2025-01-22
Enamine
EN300-55831-0.25g
3-(pyridin-4-yl)-1H-pyrazol-5-amine
91912-53-7 95.0%
0.25g
$19.0 2025-02-20
Enamine
EN300-55831-5.0g
3-(pyridin-4-yl)-1H-pyrazol-5-amine
91912-53-7 95.0%
5.0g
$166.0 2025-02-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0118-25g
5-Pyridin-4-yl-2H-pyrazol-3-ylamine
91912-53-7 97%
25g
10176.51CNY 2021-05-08
Chemenu
CM129984-1g
5-(pyridin-4-yl)-1H-pyrazol-3-amine
91912-53-7 95%+
1g
$71 2024-07-20
TRC
P995173-50mg
5-​Pyridin-​4-​yl-​2H-​pyrazol-​3-​ylamine
91912-53-7
50mg
$81.00 2023-05-17
eNovation Chemicals LLC
Y1193666-5g
3-Amino-5-(4-pyridyl)-1H-pyrazole
91912-53-7 95%
5g
$515 2023-09-01
eNovation Chemicals LLC
D969942-5g
5-Pyridin-4-yl-2H-pyrazol-3-ylamine
91912-53-7 95%
5g
$410 2024-07-28

5-(4-pyridyl)-1H-pyrazol-3-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, 90 °C
リファレンス
Preparation of substituted pyrazolo-pyrimidines as PIKfyve inhibitors useful for treatment of neurological diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  2 h, 100 °C
リファレンス
Preparation of substituted pyridine derivatives as SARM1 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Acetonitrile ,  Tetrahydrofuran ;  5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ;  1 h, 90 °C
リファレンス
Preparation of pyrazolopyrimidine compounds as inhibitors of interleukin IL-12/IL-23 production
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; reflux → rt
リファレンス
Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Tetrahydrofuran ;  18 h, reflux
リファレンス
Preparation of 5- or 7-azaindazoles as β-lactamase inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Ethanol ;  18 h, reflux
リファレンス
Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors
Gopalsamy, Ariamala; Ciszewski, Greg; Shi, Mengxiao; Berger, Dan; Hu, Yongbo; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 6890-6892

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  -78 °C; 20 min, -78 °C
1.2 Solvents: Toluene ;  -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  18 h, reflux
リファレンス
Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789)
Zanaletti, Riccardo; Bettinetti, Laura; Castaldo, Cristiana; Cocconcelli, Giuseppe; Comery, Thomas; et al, Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, 90 °C
リファレンス
Pyrazolo[1,5-a]pyrimidine compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of coronavirus infection
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  8 h, reflux; overnight, reflux
リファレンス
Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity.
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
リファレンス
Pyrazole derivatives as alpha7 nicotinic acetylcholine receptor inhibitors and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
リファレンス
Azoles as nicotinic acetylcholine receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, heated
リファレンス
Preparation of N-heterocyclic amides as inhibitors of ROCK and other protein kinases
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  18 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, 90 °C
リファレンス
Preparation of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives and 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives as ROS1 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Methods using Edg receptor modulators for the treatment of Edg receptor-associated conditions
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  0 °C; 20 h, rt
1.4 Reagents: Potassium carbonate ;  1 h, 90 °C
リファレンス
Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201
Hayakawa, Nobuhiko; Noguchi, Masatsugu; Takeshita, Sen; Eviryanti, Agung; Seki, Yukie; et al, Bioorganic & Medicinal Chemistry, 2014, 22(11), 3021-3029

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate ,  Hydrochloric acid Solvents: Water ;  cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ;  1 h, 90 °C
リファレンス
Inflammatory-disease therapeutic or preventive agent-screening method
, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Ethanol ;  3 h, reflux
リファレンス
Arylpyrazoles as Raf inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, 90 °C
リファレンス
Preparation of novel pyrazolo-pyrrolo-pyrimidine-dione derivatives as P2X3 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 - 8 h, 80 °C
リファレンス
Preparation of polysubstituted heterocyclic derivatives as mRNA demethylase inhibitor for treatment of mRNA demethylase-related diseases
, China, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
リファレンス
Pyrazole and other heterocyclics preparation for treating conditions associated with an Edg-4 receptor
, United States, , ,

5-(4-pyridyl)-1H-pyrazol-3-amine Raw materials

5-(4-pyridyl)-1H-pyrazol-3-amine Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:91912-53-7)5-(4-pyridyl)-1H-pyrazol-3-amine
A15912
清らかである:99%/99%
はかる:1g/5g
価格 ($):225.0/814.0